molecular formula C11H12FNOS B4909244 4-(2-fluorophenoxy)butyl thiocyanate

4-(2-fluorophenoxy)butyl thiocyanate

Cat. No.: B4909244
M. Wt: 225.28 g/mol
InChI Key: VNJHOWWKZOBNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenoxy)butyl thiocyanate is an organic compound with the molecular formula C11H12FNOS. It belongs to the class of thiocyanates, which are characterized by the presence of the functional group RSCN. This compound features a fluorophenoxy group attached to a butyl chain, which is further linked to a thiocyanate group. Thiocyanates are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenoxy)butyl thiocyanate typically involves the reaction of 4-(2-fluorophenoxy)butyl bromide with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-(2-fluorophenoxy)butyl bromide+KSCN4-(2-fluorophenoxy)butyl thiocyanate+KBr\text{4-(2-fluorophenoxy)butyl bromide} + \text{KSCN} \rightarrow \text{this compound} + \text{KBr} 4-(2-fluorophenoxy)butyl bromide+KSCN→4-(2-fluorophenoxy)butyl thiocyanate+KBr

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenoxy)butyl thiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, alcohols, or amines.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiols or other sulfur-containing compounds.

Scientific Research Applications

4-(2-fluorophenoxy)butyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or fluorine atoms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenoxy)butyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its potency and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: An isomer with a phenyl group instead of a fluorophenoxy group.

    Allyl thiocyanate: Contains an allyl group instead of a butyl chain.

    Methyl thiocyanate: The simplest thiocyanate with a methyl group.

Uniqueness

4-(2-fluorophenoxy)butyl thiocyanate is unique due to the presence of both a fluorophenoxy group and a butyl chain, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the butyl chain provides flexibility and allows for diverse chemical modifications. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-fluorophenoxy)butyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJHOWWKZOBNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCSC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.